molecular formula C9H13NO2 B1395568 Methanamine, N-[(4-methoxyphenyl)methoxy]- CAS No. 1335111-23-3

Methanamine, N-[(4-methoxyphenyl)methoxy]-

Cat. No. B1395568
M. Wt: 167.2 g/mol
InChI Key: XBYSKHUKTPRTQT-UHFFFAOYSA-N
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Description

“Methanamine, N-[(4-methoxyphenyl)methoxy]-” is a chemical compound. However, there seems to be some confusion about the exact structure and properties of this compound. The closest related compounds found are "Methanamine, N-methoxy-"1 and "N-(4-methoxybenzyl)(4-methoxyphenyl)methanamine"2. The former has a molecular weight of 61.08311 and the latter has a molecular weight of 387.5072.



Synthesis Analysis

Unfortunately, specific synthesis methods for “Methanamine, N-[(4-methoxyphenyl)methoxy]-” were not found in the search results. However, related compounds such as "Methanamine, N-methoxy-"1 and "N-(4-methoxybenzyl)(4-methoxyphenyl)methanamine"2 are commercially available, suggesting that they can be synthesized in a laboratory setting.



Molecular Structure Analysis

The molecular structure of “Methanamine, N-[(4-methoxyphenyl)methoxy]-” is not directly available. However, “Methanamine, N-methoxy-” has a simple structure with a molecular formula of C2H7NO1. The structure of “N-(4-methoxybenzyl)(4-methoxyphenyl)methanamine” is more complex with a molecular formula of C23H21N3OS2.



Chemical Reactions Analysis

Specific chemical reactions involving “Methanamine, N-[(4-methoxyphenyl)methoxy]-” were not found in the search results. Further research may be needed to understand the reactivity of this compound.



Physical And Chemical Properties Analysis

The physical and chemical properties of “Methanamine, N-[(4-methoxyphenyl)methoxy]-” are not directly available. However, “Methanamine, N-methoxy-” has a molecular weight of 61.08311 and “N-(4-methoxybenzyl)(4-methoxyphenyl)methanamine” has a molecular weight of 387.5072.


Safety And Hazards

Future Directions

The future directions for “Methanamine, N-[(4-methoxyphenyl)methoxy]-” are not directly known. However, related compounds like methenamine are being used in the medical field for the treatment of urinary tract infections3, suggesting potential medical applications for “Methanamine, N-[(4-methoxyphenyl)methoxy]-”.


Please note that this analysis is based on the information available and may not be fully accurate for “Methanamine, N-[(4-methoxyphenyl)methoxy]-”. Further research is recommended for a more comprehensive understanding.


properties

IUPAC Name

N-[(4-methoxyphenyl)methoxy]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-10-12-7-8-3-5-9(11-2)6-4-8/h3-6,10H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBYSKHUKTPRTQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNOCC1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methanamine, N-[(4-methoxyphenyl)methoxy]-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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